C21H24ClN5O4
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Overview
Description
. This compound is a derivative of pyrazolo[3,4-d]pyrimidine and is characterized by its complex structure, which includes a chlorophenyl group and an ethyl ester moiety.
Preparation Methods
The synthesis of ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the esterification of the carboxylic acid group to form the ethyl ester .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in esterification reactions to form different esters.
Scientific Research Applications
Ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- Ethyl (2S)-2-[(1S)-2-[4-(3-chlorophenyl)phenyl]-1-[(2,3-dihydro-1H-1,2,3,4-tetrazol-5-yl)carbamoyl]ethoxy]propanoate
- Ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of ethyl 4-[(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]butanoate
Properties
IUPAC Name |
7-(3-chloro-4-ethoxyphenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPJCXFLGQDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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